molecular formula C18H13Cl2N3OS B2995460 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(dimethylamino)acrylonitrile CAS No. 338786-21-3

2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(dimethylamino)acrylonitrile

Cat. No. B2995460
CAS RN: 338786-21-3
M. Wt: 390.28
InChI Key: UDZFFGJRPKYORQ-PKNBQFBNSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound, as indicated by its name, includes a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a furan ring (a five-membered ring with one oxygen atom), and a nitrile group (a carbon triple-bonded to a nitrogen). The compound also includes a dichlorophenyl group (a benzene ring with two chlorine atoms) and a dimethylamino group (a nitrogen atom bonded to two methyl groups and one other carbon atom) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined by its molecular structure and the functional groups present. Without specific data on this compound, it’s difficult to predict its physical and chemical properties .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Heterocyclic Derivatives : Research demonstrates the synthesis of dihydropyrano[2,3-c]pyrazole derivatives and other heterocyclic compounds from related acrylonitriles, showcasing the potential for creating diverse molecular structures with varied biological and chemical properties (Vasyun’kina et al., 2005).

  • Anticancer Properties : Compounds structurally similar to the query chemical have been evaluated for their anticancer activity, indicating the potential for the development of new anticancer agents. For example, derivatives of furan-2-yl-2-thiazol-2-yl acrylonitrile showed moderate activity against certain cancer cell lines, suggesting that similar compounds could be explored for therapeutic purposes (Matiichuk et al., 2022).

  • Molecular Engineering for Solar Cell Applications : Studies on organic sensitizers for solar cells, which include conjugated systems similar to the chemical , demonstrate the potential for molecular engineering to enhance photovoltaic efficiencies. This suggests applications in renewable energy technologies (Kim et al., 2006).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data on this compound, it’s difficult to predict its safety and hazards .

Future Directions

The potential applications and future directions for research on a compound depend on its properties and how it interacts with biological systems. This compound, with its combination of functional groups, could be of interest in various areas of research, including medicinal chemistry and materials science .

properties

IUPAC Name

(E)-2-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS/c1-23(2)9-11(8-21)18-22-15(10-25-18)17-6-5-16(24-17)13-4-3-12(19)7-14(13)20/h3-7,9-10H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZFFGJRPKYORQ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=NC(=CS1)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C1=NC(=CS1)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(dimethylamino)acrylonitrile

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